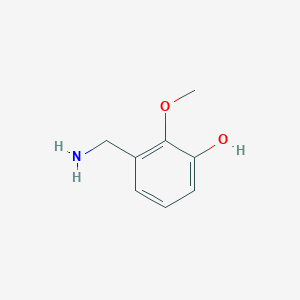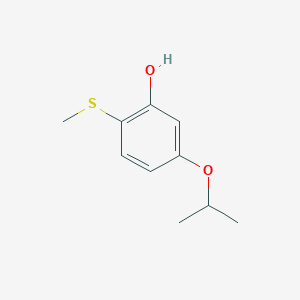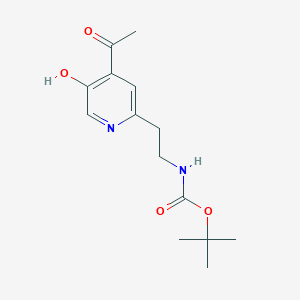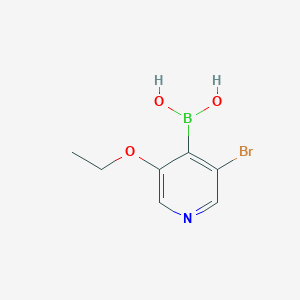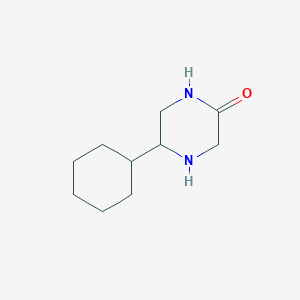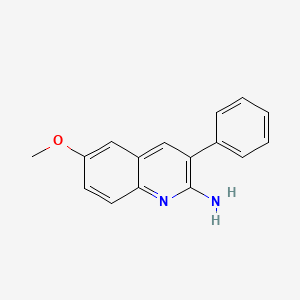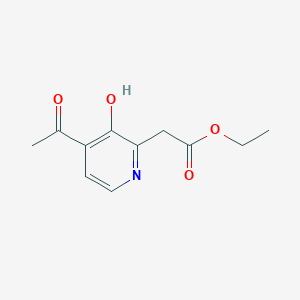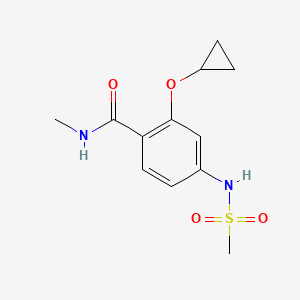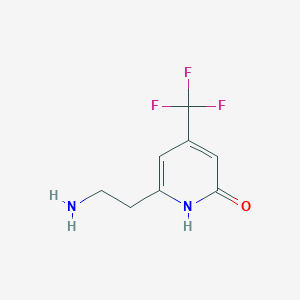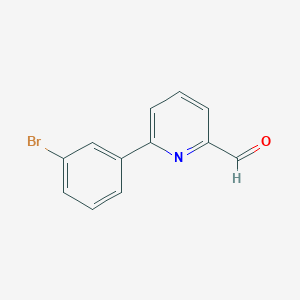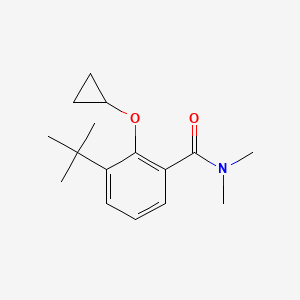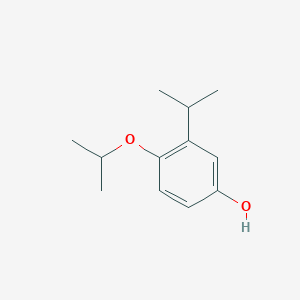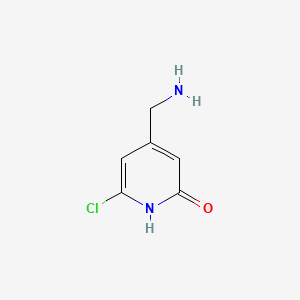
4-(Aminomethyl)-6-chloropyridin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-6-chloropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridin-2-OL with formaldehyde and ammonia or an amine under basic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds via a Mannich reaction mechanism, where the hydroxyl group at the 2-position activates the pyridine ring towards nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
4-(Aminomethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield imines or nitriles, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
科学研究应用
4-(Aminomethyl)-6-chloropyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
4-(Aminomethyl)-6-chloropyridin-2-OL can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and binding properties.
6-Chloropyridin-2-OL: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-(Aminomethyl)-2-hydroxypyridine: Similar structure but without the chlorine atom, leading to different chemical and biological properties.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10) |
InChI 键 |
YKVYRZVFVDVHDA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


